molecular formula C11H16BNO5S B1461373 (2-Methyl-5-(morpholinosulfonyl)phenyl)boronic acid CAS No. 871329-74-7

(2-Methyl-5-(morpholinosulfonyl)phenyl)boronic acid

Cat. No. B1461373
CAS RN: 871329-74-7
M. Wt: 285.13 g/mol
InChI Key: IGDNJOSXZREONA-UHFFFAOYSA-N
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Description

“(2-Methyl-5-(morpholinosulfonyl)phenyl)boronic Acid” can be used as a reactant/reagent in the preparation of substituted phenylalanine derivatives as factor XI modulators for treating thrombotic and thromboembolic diseases .


Synthesis Analysis

The synthesis of boronic acids like “(2-Methyl-5-(morpholinosulfonyl)phenyl)boronic Acid” often involves the Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This process uses a relatively stable, readily prepared, and environmentally benign organoboron reagent .


Molecular Structure Analysis

The molecular structure of “(2-Methyl-5-(morpholinosulfonyl)phenyl)boronic Acid” is represented by the formula C11H16BNO5S . The boron atom in this compound is sp2-hybridized and contains an empty p-orbital .


Chemical Reactions Analysis

“(2-Methyl-5-(morpholinosulfonyl)phenyl)boronic Acid” can participate in various chemical reactions. For instance, it can be used as a reactant in the preparation of substituted phenylalanine derivatives . It can also participate in Suzuki–Miyaura coupling reactions .


Physical And Chemical Properties Analysis

“(2-Methyl-5-(morpholinosulfonyl)phenyl)boronic Acid” is a solid compound . Its molecular weight is 285.13 . More detailed physical and chemical properties may require specific experimental measurements.

Scientific Research Applications

Sensing Applications

(2-Methyl-5-(morpholinosulfonyl)phenyl)boronic acid: is utilized in various sensing applications due to its ability to interact with diols and strong Lewis bases like fluoride or cyanide anions . This interaction is crucial for the development of both homogeneous assays and heterogeneous detection systems. The compound’s boronic acid moiety can be employed at the interface of the sensing material or within the bulk sample, enhancing the detection of biological molecules.

Biological Labelling and Protein Manipulation

The compound’s reactivity with diols also allows for its use in biological labelling and protein manipulation . It can be used to modify proteins, which is essential for understanding protein functions and interactions in biological systems. This application is particularly significant in the study of glycoproteins and other post-translationally modified proteins.

Separation Technologies

Boronic acids, including (2-Methyl-5-(morpholinosulfonyl)phenyl)boronic acid , are integral to separation technologies . They can selectively bind to molecules containing cis-diol groups, which is beneficial for the purification and isolation of specific biomolecules from complex mixtures, such as in the case of glycoproteins and nucleosides.

Therapeutic Development

This compound has potential applications in the development of therapeutics . Its ability to interact with various biological molecules can be harnessed to interfere with signaling pathways, inhibit enzymes, and create cell delivery systems. These properties are being explored to develop new treatments for diseases.

Drug Delivery Systems

The pH-dependent capture/release feature of phenylboronic acid-functionalized materials makes them suitable for drug delivery systems . The compound can be used to create pH-responsive materials that release drugs in response to changes in the pH of the surrounding environment, which is particularly useful for targeted drug delivery.

Analytical Methods

(2-Methyl-5-(morpholinosulfonyl)phenyl)boronic acid: can be used to construct microparticles for analytical methods . These particles can be designed to have high binding affinity and capacity for specific analytes, improving the sensitivity and accuracy of detection in various analytical applications.

Mechanism of Action

The Suzuki–Miyaura coupling reaction, in which “(2-Methyl-5-(morpholinosulfonyl)phenyl)boronic Acid” can participate, involves the conjoining of chemically differentiated fragments with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, while transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Safety and Hazards

The safety data sheet for phenylboronic acid, a related compound, indicates that it is harmful if swallowed . It is recommended to avoid eating, drinking, or smoking when using this product, and to wash hands and face thoroughly after handling . If inhaled or swallowed, it is advised to call a poison center or doctor/physician .

properties

IUPAC Name

(2-methyl-5-morpholin-4-ylsulfonylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BNO5S/c1-9-2-3-10(8-11(9)12(14)15)19(16,17)13-4-6-18-7-5-13/h2-3,8,14-15H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGDNJOSXZREONA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)S(=O)(=O)N2CCOCC2)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BNO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70657287
Record name [2-Methyl-5-(morpholine-4-sulfonyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70657287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Methyl-5-(morpholinosulfonyl)phenyl)boronic acid

CAS RN

871329-74-7
Record name [2-Methyl-5-(morpholine-4-sulfonyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70657287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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